Rh/C Outperforms Pd/C and Pt/C in Aromatic Ring Hydrogenation Selectivity
In the hydrogenation and hydrodeoxygenation (HDO) of eugenol (a lignin monomer model compound), Rh/C demonstrates exceptional aromatic ring hydrogenation activity relative to C–O bond cleavage. The ratio of ring hydrogenation rate to C–O hydrogenolysis rate is 10 for Rh/C, compared to 32 for Pd/C and 11 for Pt/C [1]. This indicates Rh/C is substantially more balanced toward ring saturation than Pd/C, making it preferable when aromatic ring reduction must occur without extensive deoxygenation. Ru/C shows the highest overall HDO turnover, but Rh/C ranks second with significantly better hydrogenation performance than Pt and Pd [1].
| Evidence Dimension | Ratio of aromatic ring hydrogenation rate to C–O hydrogenolysis rate |
|---|---|
| Target Compound Data | 10 (Rh/C) |
| Comparator Or Baseline | 32 (Pd/C); 11 (Pt/C); 3 (Ru/C); 6 (Ni/C) |
| Quantified Difference | Rh/C ratio is 3.2× lower (more balanced toward ring hydrogenation) than Pd/C; similar to Pt/C (11 vs 10) |
| Conditions | Eugenol HDO; micro-kinetic modeling based on 5760 experimental concentration values; commercial carbon-supported catalysts [1] |
Why This Matters
This quantifies Rh/C's unique position: it provides robust aromatic ring hydrogenation while limiting undesired C–O bond scission, a balance not achievable with Pd/C (excessively favors hydrogenolysis) or Ru/C (favors deoxygenation).
- [1] Bjelić A, Grilc M, Huš M, Likozar B. Hydrogenation and hydrodeoxygenation of aromatic lignin monomers over Cu/C, Ni/C, Pd/C, Pt/C, Rh/C and Ru/C catalysts. Chemical Engineering Journal. 2019;359:305-320. View Source
